molecular formula C17H19N3O B2534203 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,5-dimethylbenzamide CAS No. 2195878-19-2

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,5-dimethylbenzamide

Cat. No.: B2534203
CAS No.: 2195878-19-2
M. Wt: 281.359
InChI Key: GNFUAHXRSHGQSX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide” are not available in the sources I have access to .

Scientific Research Applications

Chemical Oxidation and Synthesis

Chemical Oxidation of Anticonvulsants

Research on related compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, involved chemical oxidation studies, indicating interest in understanding the chemical behavior and potential modifications of such compounds for therapeutic applications (S. Adolphe-Pierre et al., 1998).

Novel Antimicrobial Agents

Synthesis and evaluation of novel compounds, including pyrimidine derivatives, have been explored for antimicrobial activity, suggesting a potential area of application for related benzamide compounds in addressing bacterial and fungal infections (S. El-Kalyoubi et al., 2015).

Advanced Materials and Supramolecular Chemistry

Dimerization via Hydrogen Bonding

Investigations into the dimerization properties of ureidopyrimidones highlight the relevance of pyrimidine-based compounds in supramolecular chemistry and the development of novel materials (F. H. Beijer et al., 1998).

Supramolecular Ligands

The use of pyridine-based ligands for supramolecular chemistry, developed through strategies involving pyrimidine as a central building block, underscores the importance of these compounds in creating complex molecular architectures (U. Schubert & C. Eschbaumer, 1999).

Drug Development and Biological Studies

Antiviral Activity

Studies on pyrimidine analogues for their antiviral activity, particularly against herpes and retroviruses, indicate a critical application area for N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide and similar compounds in developing new antiviral drugs (A. Holý et al., 2002).

Anticancer and Anti-inflammatory Agents

The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggest a potential research direction for investigating the anticancer and anti-inflammatory properties of similar benzamide compounds (A. Rahmouni et al., 2016).

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-5-12(2)7-14(6-11)17(21)18-9-15-8-16(13-3-4-13)20-10-19-15/h5-8,10,13H,3-4,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFUAHXRSHGQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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